Sulfanylidenephosphane

説明

Nomenclature and Contextualization within Organophosphorus Chemistry

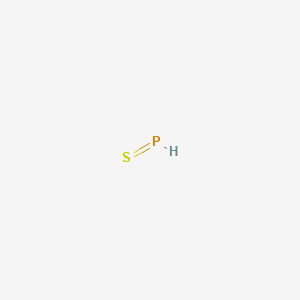

Organophosphorus chemistry is the comprehensive study of the synthesis and characteristics of organic compounds that contain phosphorus. wikipedia.org These compounds are classified based on the coordination number (σ) and valency (λ) of the phosphorus atom. chemeurope.comwikidoc.org Sulfanylidenephosphane, with the chemical formula HPS, belongs to the class of phosphine chalcogenides. Its general formula can be represented as R₃P=S, where R stands for hydrogen or organic substituents. smolecule.com

The nomenclature for this compound can be varied, leading to a need for precise terminology. The systematic IUPAC name is This compound . nih.gov However, it is also commonly referred to by several other names, which are summarized in the table below.

| Common Names and Identifiers for HPS |

| Systematic Name |

| Other Names |

| Formula |

| InChI |

| SMILES |

This table provides a summary of the nomenclature for this compound, based on data from PubChem. nih.gov

The HPS molecule is the simplest representation of a compound containing a P=S double bond, making it a cornerstone for understanding the electronic structure and reactivity of this functional group within the broader field of organophosphorus chemistry. wikipedia.org

Historical Perspectives on P=S Bond Research and Its Significance

The exploration of molecules containing phosphorus double bonds has been a significant area of chemical research. While the synthesis of complex organophosphorus compounds has a long history, the study of the parent HPS molecule is a more recent endeavor due to its high reactivity. The first gas-phase observation of HPS was achieved through the analysis of its pure rotational spectrum at microwave, millimeter, and submillimeter wavelengths. aip.org

This experimental breakthrough was supported by high-level quantum-chemical calculations, which have become indispensable in studying such transient species. aip.org Earlier, the development of synthetic methodologies like the "phospha-Wittig" reaction, first reported in 1988, provided novel pathways to form phosphorus-carbon double bonds, which is a related area of phosphorus chemistry. chemrxiv.org More recent innovations include the "phospha-bora-Wittig" reaction, which expands the toolkit for creating phosphaalkenes from a wider range of carbonyl compounds. nih.govchemistryviews.org

Spectroscopic studies, particularly using laser-induced fluorescence and single vibronic level emission spectra, have been crucial in determining the fundamental vibrational modes for the P-S stretch in its ground and first excited electronic states. aip.org The historical progression of research highlights a move from the synthesis of stable derivatives to the direct characterization of the fundamental, unstable HPS molecule, driven by advancements in both spectroscopic techniques and computational chemistry.

Fundamental Academic Challenges and Research Gaps

Despite significant progress, the study of this compound presents several fundamental challenges.

Synthesis and Stability : The parent HPS molecule is highly reactive, making its synthesis, isolation, and handling exceptionally challenging. vulcanchem.com Most experimental studies rely on its in-situ generation and characterization under specific conditions, such as in electrical discharges or through matrix isolation techniques. aip.orgaip.org The matrix isolation technique involves trapping reactive species in an inert, frozen gas matrix at very low temperatures to study them spectroscopically. fu-berlin.de

Spectroscopic Characterization : While the rotational and vibrational spectra of HPS have been observed, a complete and highly detailed spectroscopic picture, especially of its excited states and isomeric forms like HSP, remains an active area of research. aip.orgaip.org This research is vital for its potential detection in different environments, such as the interstellar medium (ISM). aip.org

Understanding Reactivity : A significant gap exists in the comprehensive understanding of the reaction mechanisms involving HPS. Although it is known to be electrophilic, the kinetics and thermodynamics of its various potential reactions, such as addition and hydrophosphination, are not fully mapped out. smolecule.com Computational studies have provided theoretical insights into its potential energy surfaces, but experimental validation is often complex. aip.org

Computational Accuracy : High-accuracy ab initio computations are essential for predicting the properties of HPS. aip.org However, these calculations can be computationally expensive, and there is an ongoing challenge to develop methods that are both accurate and efficient for predicting the behavior of such reactive species.

Future Trajectories and Interdisciplinary Research Opportunities

The unique properties of this compound and the P=S bond open up several promising avenues for future research with interdisciplinary connections.

Astrochemistry : HPS and its isomers are considered molecules of astrochemical interest. aip.org Theoretical studies suggest they could be formed in the interstellar medium, and the accurate spectroscopic data generated from laboratory and computational studies are crucial for guiding radio astronomical searches for these molecules in space. aip.orgwhiterose.ac.uk The study of related phosphorus- and sulfur-containing species like PO and SO in stellar environments further motivates this search. whiterose.ac.uk

Materials Science : The phosphine sulfide functional group is being explored for its potential use in developing new materials. smolecule.comvulcanchem.com The unique electronic and bonding properties of the P=S group could be harnessed to create novel phosphorescent materials or specialized coatings. smolecule.com

Catalysis : The distinct reactivity of the P=S bond makes this compound and its derivatives potential candidates for catalysts in organic transformations. smolecule.com Continued research may lead to the design of novel catalysts for sustainable and efficient chemical production. smolecule.com

Synthetic Chemistry : The development of new synthetic methods continues to be a key research direction. Expanding the scope of reactions like the phospha-Wittig and exploring new reagents will allow for the synthesis of more complex and functionally diverse organophosphorus compounds. nih.govchemistryviews.org

Biochemistry and Sustainable Synthesis : A recent and exciting frontier is the discovery that biological systems can be harnessed to create P=S bonds. Studies have shown that bacteria such as E. coli can facilitate the formation of these bonds from cellular metabolites. acs.orgchemrxiv.org This opens up the possibility of using microbial metabolism for the sustainable synthesis of organophosphorus compounds, representing a significant convergence of chemistry and biotechnology. acs.org

Research Findings on this compound (HPS)

Detailed experimental and computational studies have provided key data on the structural and spectroscopic properties of HPS.

Table 1: Molecular Geometry of HPS The equilibrium geometry of HPS has been determined with high precision through a combination of spectroscopic measurements and theoretical calculations.

| Parameter | r_m^(1) Structure | r_e Structure (Corrected) |

| r(H–P) Bond Length (Å) | 1.438(1) | 1.4321(2) |

| r(P–S) Bond Length (Å) | 1.9320(1) | 1.9287(1) |

| θ(H–P–S) Bond Angle (°) | 101.85(9) | 101.78(1) |

This table presents the molecular structure of HPS. The r_m^(1) structure is calculated from experimental rotational constants, while the r_e structure is an empirically corrected geometry for zero-point vibrational effects. aip.org

Table 2: Spectroscopic Constants of HPS Accurate spectroscopic constants are critical for identifying HPS in laboratory experiments and astronomical surveys.

| Constant | Description | Value |

| Rotational Constants | ||

| A | Rotational constant about the a-axis | 273295.19 MHz |

| B | Rotational constant about the b-axis | 6092.89 MHz |

| C | Rotational constant about the c-axis | 5957.69 MHz |

| Vibrational Frequencies | ||

| ν₁ (P-H stretch) | Anharmonic vibrational frequency | 2310 cm⁻¹ |

| ν₂ (H-P-S bend) | Anharmonic vibrational frequency | 988 cm⁻¹ |

| ν₃ (P-S stretch) | Anharmonic vibrational frequency | 715 cm⁻¹ |

This table summarizes key rotational and vibrational constants for HPS in its ground electronic state, derived from spectroscopic and computational studies. aip.orgaip.org

特性

IUPAC Name |

sulfanylidenephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HPS/c1-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQKDCXVLPGWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimal synthetic routes for Sulfanylidenephosphane, and how can purity be ensured?

Methodological Answer: Synthesis of this compound typically involves phosphorus-sulfur bond formation via reactions such as:

- Thiophosphorylation : Reacting phosphorus precursors (e.g., PCl₃) with sulfur-containing nucleophiles under inert conditions.

- Solid-state metathesis : Using alkali metal sulfides with phosphorus halides at elevated temperatures.

To ensure purity:

- Purification : Employ gradient sublimation or recrystallization in anhydrous solvents (e.g., toluene).

- Characterization : Validate purity via elemental analysis, NMR (³¹P, ¹H), and mass spectrometry .

- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) in detail to align with journal guidelines for experimental replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

- ³¹P NMR : Primary tool for identifying phosphorus environments; chemical shifts typically range 50–100 ppm for thiophosphoryl groups.

- Raman Spectroscopy : Detects P=S stretching vibrations (~600–700 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves bond lengths and angles in crystalline phases.

Best Practices:

Q. What are the key challenges in stabilizing this compound under ambient conditions?

Methodological Answer: this compound is prone to hydrolysis and oxidation. Stabilization strategies include:

- Inert Atmosphere Handling : Use gloveboxes or Schlenk lines for synthesis and storage.

- Encapsulation : Embed in hydrophobic matrices (e.g., ionic liquids) to limit moisture exposure.

- Kinetic Stabilization : Introduce sterically bulky substituents to slow degradation .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometries and calculate frontier orbital energies (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaction Pathway Mapping : Use transition-state theory to model activation barriers for proposed mechanisms (e.g., cycloadditions).

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

- Critical Literature Review : Identify inconsistencies in experimental conditions (e.g., calorimetry vs. gas-phase measurements).

- Standardized Protocols : Re-measure key properties (e.g., ΔHf) using high-purity samples and traceable methods.

- Error Analysis : Quantify uncertainties in instrumentation and sample handling to reconcile discrepancies .

Q. How does the electronic structure of this compound influence its catalytic applications?

Methodological Answer:

- Electron-Deficient Behavior : The P=S moiety acts as a Lewis acid, facilitating substrate activation in catalysis (e.g., hydroamination).

- Ligand Design : Modify substituents to tune σ-donor/π-acceptor properties.

- Mechanistic Probes : Use in-situ spectroscopy (e.g., IR, EPR) to monitor intermediate species during catalytic cycles .

Guidelines for Addressing Research Gaps

- Literature Synthesis : Use systematic reviews to map existing knowledge and identify understudied areas (e.g., photochemical behavior) .

- Data Integrity : Archive raw datasets in repositories (e.g., Figshare) with metadata for reproducibility .

Note: Avoid citing non-peer-reviewed sources (e.g., ) per evidence guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。